molecular formula C9H8N2O2 B8099398 2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid

2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid

Cat. No.: B8099398
M. Wt: 176.17 g/mol
InChI Key: PXTUIYOFXJVDEL-UHFFFAOYSA-N
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Description

2-{1H-Pyrrolo[2,3-b]pyridin-5-yl}acetic acid is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core fused with an acetic acid moiety. This structure grants unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and π-electron-rich aromatic systems, making it a versatile scaffold in medicinal chemistry. The compound is frequently employed in drug discovery, particularly as a building block for kinase inhibitors and antiviral agents .

Synthetic routes often involve coupling reactions, as exemplified in , where 2-(5-chloropyridin-2-yl)acetic acid was used to synthesize a pyrrolopyrimidine derivative via amide formation . Additionally, modifications at the pyrrolo[2,3-b]pyridine core (e.g., halogenation or alkylation) are common to optimize bioactivity .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8(13)4-6-3-7-1-2-10-9(7)11-5-6/h1-3,5H,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTUIYOFXJVDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1H-Pyrrolo[2,3-b]pyridin-5-yl}acetic acid is a compound belonging to the class of pyrrolopyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Structure and Properties

The chemical structure of this compound features a pyrrolopyridine core that contributes to its biological properties. The molecular formula is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of 176.18 g/mol. This compound is characterized by its ability to interact with various biological targets, particularly fibroblast growth factor receptors (FGFRs) .

The primary mechanism of action for this compound involves the inhibition of FGFRs. FGFRs play critical roles in cellular processes such as proliferation, migration, and angiogenesis. Inhibition of these receptors leads to:

  • Reduced cell proliferation : Studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines, including breast cancer cells (4T1) .
  • Induction of apoptosis : The compound has been shown to induce programmed cell death in various cancer types through its interaction with FGFR signaling pathways .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant potency in inhibiting tumor growth in preclinical models .
  • Anti-inflammatory Properties : Research indicates that derivatives of pyrrolopyridine compounds exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Effects : Some studies have suggested that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation and induces apoptosis in cancer cells
Anti-inflammatoryExhibits potential anti-inflammatory effects
AntimicrobialPreliminary evidence suggests antimicrobial activity

Case Study: Anticancer Efficacy

In a study conducted on breast cancer models, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study: Mechanistic Insights

Further mechanistic studies revealed that the compound's inhibitory effects on FGFRs led to downstream signaling disruptions that ultimately resulted in reduced tumor growth and enhanced apoptosis rates in treated cells. This highlights the compound's potential as a targeted therapy in oncology .

Scientific Research Applications

Chemical Properties and Structure

2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid is characterized by a pyrrolo[2,3-b]pyridine ring structure, which is known for its biological activity. The compound's chemical formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it belongs to the class of organic compounds known as phenylpyrroles. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Inhibition of SGK-1 Kinase

One of the primary applications of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in several physiological processes, including renal function and cardiovascular health. Inhibition of SGK-1 can potentially treat conditions such as:

  • Renal Disorders : The compound has shown promise in modulating electrolyte balance and may be beneficial in chronic renal diseases.
  • Cardiovascular Diseases : By regulating SGK-1 activity, it may help manage conditions related to fluid retention and hypertension .

Treatment of Proliferative Disorders

Research indicates that this compound can also be utilized in treating proliferative disorders. By inhibiting SGK-1 activity, the compound can potentially reduce abnormal cell proliferation associated with various injuries or insults to tissues, thereby offering therapeutic benefits in regenerative medicine .

Case Study 1: Renal Health

A study explored the effects of compounds similar to this compound on renal cell proliferation. The findings suggested that inhibition of SGK-1 may lead to decreased sodium retention and improved renal function in animal models of chronic kidney disease. This highlights the compound's potential as a therapeutic agent in managing renal disorders .

Case Study 2: Cardiovascular Therapeutics

In another study focusing on cardiovascular health, researchers investigated the impact of SGK-1 inhibition on heart remodeling post-injury. The results indicated that compounds like this compound could mitigate adverse remodeling effects by promoting favorable cellular responses in cardiac tissues. This positions the compound as a candidate for further development in heart disease therapies .

Data Table: Summary of Applications

Application AreaMechanismPotential Benefits
Renal DisordersInhibition of SGK-1Improved electrolyte balance
Cardiovascular DiseasesModulation of fluid retentionReduced hypertension and heart remodeling
Proliferative DisordersDecreased cell proliferationEnhanced tissue repair

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

provides a list of structurally related compounds with similarity scores calculated based on molecular descriptors:

Compound Name Similarity Score Key Structural Differences
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid 0.87 Methyl substitution at position 3
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 0.72 Chloro at position 5; carboxylic acid at 3
2-(6-Aminopyridin-3-yl)acetic acid 0.71 Aminopyridine instead of pyrrolopyridine

Key Observations :

  • The highest similarity (0.87) is observed with the 2-methyl derivative, indicating that minor alkyl substitutions minimally disrupt the core structure .
  • Chlorination at position 5 (similarity 0.72) reduces similarity significantly, likely due to altered electronic properties and steric effects .

Comparison :

  • C2 in ).
  • Halogenated derivatives (e.g., 5-chloro) exhibit lower yields, suggesting reduced stability during hydrolysis .
Enzyme Binding and Drug Development
  • HIV Integrase Inhibition : describes a tert-butoxy derivative of the target compound complexed with HIV integrase, highlighting its role in antiviral drug design. Modifications like tert-butoxy groups enhance binding affinity by occupying hydrophobic pockets .
  • Kinase Inhibition : references a pyrrolo[2,3-b]pyridine derivative (DB08583) with dimethylbenzamide groups, showing experimental activity as a kinase inhibitor. The acetic acid moiety in the target compound may similarly interact with ATP-binding domains .

Comparison with Analogs :

  • 5-Methoxy derivatives (e.g., 10c in ): Methoxy groups improve solubility but may reduce membrane permeability.

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound enhances aqueous solubility compared to methyl or chloro derivatives.
  • pKa : The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, influencing bioavailability.

Contrast with 2-Methyl Derivative (Similarity 0.87) :

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